Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-
CAS No.:
Cat. No.: VC0004869
Molecular Formula: C22H27N7O2
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- -](/images/no_structure.jpg)
Specification
Molecular Formula | C22H27N7O2 |
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Molecular Weight | 421.5 g/mol |
IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) |
Standard InChI Key | JENSDTKXNVHSSN-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C |
Canonical SMILES | CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s backbone features four interconnected heterocyclic systems:
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Pyrazole ring: A five-membered ring with two methyl groups at positions 3 and 5, contributing to steric bulk and hydrophobic interactions.
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Pyrimidine ring: A six-membered diazine fused to the pyrazole, providing hydrogen-bonding sites at N1 and N3.
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Pyridine ring: Substituted at position 6 with a 4-methoxy-piperidine group, enhancing solubility and modulating electronic properties .
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Piperidine moiety: The methoxy group at position 4 introduces conformational flexibility and potential for target engagement in enzymatic pockets .
The acetamide side chain at position 4 of the pyrimidine ring serves as a hydrogen-bond donor/acceptor, critical for molecular recognition (Figure 1).
Table 1: Key Structural Parameters
Spectroscopic Characterization
While experimental data for this specific compound are sparse, analogous molecules are characterized using:
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¹H/¹³C NMR: Resonances at δ 2.1–2.3 ppm (pyrazole-CH₃), δ 3.7–4.1 ppm (piperidine-OCH₃), and δ 8.2–8.9 ppm (pyridine/protonated pyrimidine).
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 422.5 with fragmentation patterns indicating loss of the acetamide group (-59 Da) and pyridine ring (-79 Da) .
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HPLC Purity: Retention times of 12–14 minutes on C18 columns (acetonitrile/water gradient), with >95% purity thresholds for biological assays .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential heterocycle assembly (Figure 2):
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Pyrazole Formation: Condensation of hydrazine derivatives with diketones yields 3,5-dimethylpyrazole.
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Pyrimidine Coupling: Suzuki-Miyaura cross-coupling attaches the pyridine-piperidine unit to the pyrimidine core .
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Acetamide Installation: Nucleophilic acyl substitution introduces the acetamide group at pyrimidine-C4.
Key challenges include regioselectivity during pyrimidine functionalization and minimizing racemization at the piperidine stereocenter .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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1 | Hydrazine hydrate, EtOH, 80°C | 78 | 90 |
2 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 65 | 88 |
3 | Acetyl chloride, NEt₃, CH₂Cl₂, 0°C | 82 | 95 |
Scalability and Industrial Relevance
Gram-scale production requires:
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Catalyst Recycling: Pd recovery via biphasic extraction improves cost-efficiency .
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Crystallization Control: Anti-solvent addition (e.g., hexane) ensures consistent polymorph formation .
Biological Activity and Mechanistic Hypotheses
Putative Targets and Pathways
Structural alignment with known inhibitors suggests activity against:
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Wnt/β-Catenin Signaling: The pyridine-piperidine moiety may disrupt β-catenin/TCF4 interactions, analogous to patent WO2016055786A1 .
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Cyclooxygenase-2 (COX-2): Pyrazole methyl groups mimic Celecoxib’s binding to the COX-2 hydrophobic pocket.
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Kinases (e.g., JAK2): Pyrimidine-acetamide motif aligns with ATP-competitive inhibitors like Ruxolitinib .
In Silico Predictions
Molecular docking studies (PDB: 1T46) indicate:
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Binding Affinity: ΔG = -9.2 kcal/mol for COX-2, comparable to Diclofenac (-8.7 kcal/mol).
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ADMET Profile: Moderate hepatic clearance (15 mL/min/kg), BBB penetration (logBB = -0.3), and CYP3A4 inhibition (IC₅₀ = 12 μM) .
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison
The 4-methoxy-piperidine group in the target compound may enhance solubility (logP = 2.1 vs. 3.4 for Celecoxib) while maintaining target affinity .
Future Research Directions
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